Cinepazide
Overview
Description
Mechanism of Action
Cinepazide, also known as this compound Maleate, is a vasodilator primarily used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases .
Target of Action
The primary target of this compound is the A2 adenosine receptors . These receptors play a crucial role in cardiovascular function, regulating heart rate and blood flow.
Mode of Action
This compound appears to work by potentiating A2 adenosine receptors . This means that it enhances the effect of adenosine, a naturally occurring chemical in the body that widens blood vessels and decreases the heart’s workload, thereby improving blood flow.
Result of Action
This compound’s action on A2 adenosine receptors leads to vasodilation, improving blood flow and oxygen supply to various parts of the body. This can result in improved neurological function and activities of daily living, reduced disability, and promoted functional recovery in patients with acute ischemic stroke .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the structure and function of enzymes, which can in turn impact the effectiveness of a drug . .
Biochemical Analysis
Biochemical Properties
Cinepazide appears to work by potentiating A2 adenosine receptors . It potentiates the effects of increased endogenous adenosine in atrial tissues, retards the degradation of adenosine, and inhibits platelet .
Cellular Effects
This compound has been shown to improve the cerebral collateral circulation and further reduce disability in stroke patients . It has been found to be superior to placebo in improving neurological function and activities of daily living, reducing disability, and promoting functional recovery in patients with acute ischemic stroke .
Molecular Mechanism
It is known to act as a weak calcium channel blocker . It also potentiates the effects of increased endogenous adenosine in atrial tissues .
Temporal Effects in Laboratory Settings
In a study, patients with acute ischemic stroke were administered an intravenous infusion of 320 mg this compound once daily for 14 days . The results showed that this compound was effective in improving neurological function and activities of daily living, reducing disability, and promoting functional recovery in these patients .
Preparation Methods
The preparation of cinepazide involves several synthetic routes. One common method includes the reaction of 3,4,5-trimethoxy cinnamic acid with a chlorinating agent to form an intermediate, which then reacts with piperazine derivatives to produce this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Cinepazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cinepazide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and the synthesis of related compounds.
Biology: this compound is used in research to understand its effects on cellular functions and signaling pathways.
Medicine: It is extensively studied for its therapeutic effects in treating cardiovascular and cerebrovascular diseases.
Industry: this compound is used in the pharmaceutical industry for the development of new vasodilatory drugs and formulations.
Comparison with Similar Compounds
. Similar compounds include:
Cinnarizine: Another vasodilator used to treat cerebral and peripheral vascular disorders.
Flunarizine: Used for the prevention of migraine and treatment of vertigo.
Nimodipine: A calcium channel blocker used to treat subarachnoid hemorrhage. Cinepazide is unique in its specific potentiation of A2 adenosine receptors, which distinguishes it from other vasodilators that may act through different mechanisms or receptor targets.
Properties
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDFXMNPQNBDU-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112229 | |
Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88197-48-2, 23887-46-9 | |
Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinepazide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinepazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinepazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINEPAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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